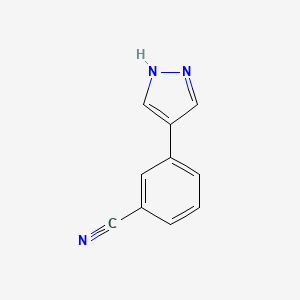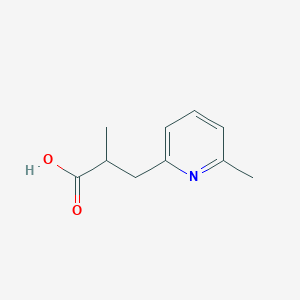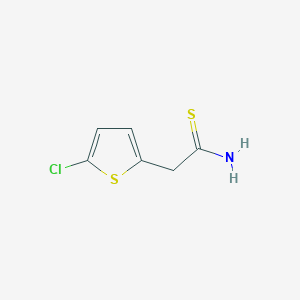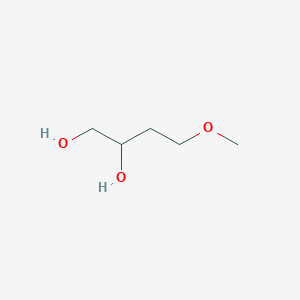
4-Methoxybutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybutane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, and a methoxy group (-OCH3) attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1,2-butanediol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxybutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields simpler alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxybutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism by which 4-Methoxybutane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes cleavage of the glycol bond, leading to the formation of aldehydes or ketones. This process is facilitated by oxidizing agents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) .
Comparaison Avec Des Composés Similaires
1,2-Butanediol: Similar in structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group but differs in the backbone structure.
1,4-Butanediol: Another diol with a different hydroxyl group arrangement
Propriétés
Formule moléculaire |
C5H12O3 |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
4-methoxybutane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
Clé InChI |
LKAJWFLIIFXVPZ-UHFFFAOYSA-N |
SMILES canonique |
COCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
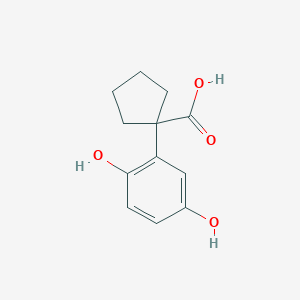

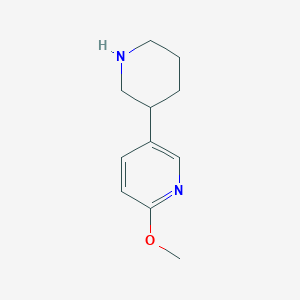
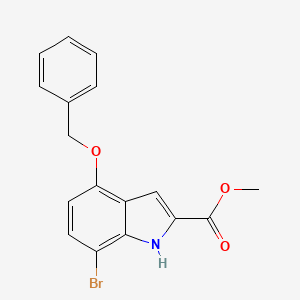
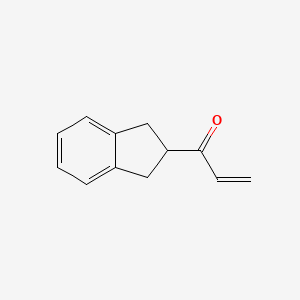
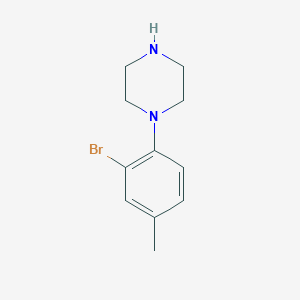
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

